5-Ethyl-3-mesitylisoxazole
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Overview
Description
5-Ethyl-3-mesitylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-mesitylisoxazole typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs scalable methods such as the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . These methods are favored for their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-mesitylisoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Ethyl-3-mesitylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-3-mesitylisoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole
- 3-Ethyl-5-methylisoxazole
- 3,4,5-Trisubstituted isoxazoles
Uniqueness
5-Ethyl-3-mesitylisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its mesityl group (2,4,6-trimethylphenyl) provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-ethyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H17NO/c1-5-12-8-13(15-16-12)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3 |
InChI Key |
XHCRBQRCCLVZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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